Foreword: Contextualizing rac-Rotigotine-d7 Hydrochloride in Pharmaceutical Research
Foreword: Contextualizing rac-Rotigotine-d7 Hydrochloride in Pharmaceutical Research
An In-Depth Technical Guide to the Physicochemical Properties of rac-Rotigotine-d7 Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Rotigotine is a non-ergoline dopamine agonist, clinically approved as the (S)-enantiomer for treating Parkinson's disease and Restless Legs Syndrome, most notably in a transdermal patch formulation (Neupro®).[1][2] This mode of delivery underscores the critical role of its physicochemical properties, which govern its release, permeation, and systemic absorption.[3][4] The subject of this guide, rac-Rotigotine-d7 Hydrochloride, introduces two key variables: it is a racemic mixture, containing both the (S) and (R) enantiomers in equal measure, and it is isotopically labeled with seven deuterium atoms.
This guide serves as a comprehensive technical resource for researchers, analytical chemists, and drug development professionals. It moves beyond a simple data sheet to explore the foundational principles behind the key physicochemical characteristics of this molecule. We will dissect the anticipated impact of deuteration and racemization, provide validated experimental protocols for empirical characterization, and explain the causal links between these properties and their implications for research and development. Whether used as a stable isotope-labeled internal standard for bioanalytical assays or as a new chemical entity (NCE) in its own right, a thorough understanding of the physicochemical profile of rac-Rotigotine-d7 Hydrochloride is paramount.[5][6]
The Foundational Impact of Isotopic Labeling and Stereochemistry
Before delving into specific properties, it is essential to understand the structural nuances of rac-Rotigotine-d7 HCl. The "d7" designation indicates that seven protium (¹H) atoms on the N-propyl group have been replaced with deuterium (²H). The "rac" prefix signifies a racemic mixture. These features have profound, albeit sometimes subtle, effects.
The Deuterium Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium introduces a significant change in mass (approximately double), which strengthens the covalent bond to carbon (C-D vs. C-H).[7] This is because the heavier deuterium atom leads to a lower zero-point vibrational energy, requiring more energy to break the bond.[] This phenomenon, known as the Kinetic Isotope Effect (KIE), has several consequences:
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Metabolic Stability: The primary and most exploited consequence of KIE is the retardation of metabolic pathways that involve the cleavage of a C-H bond.[] For Rotigotine-d7, this deuteration on the N-propyl group is strategically placed to slow N-dealkylation, a common metabolic pathway mediated by cytochrome P450 enzymes.
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Physicochemical Alterations: While less dramatic than the metabolic effects, the stronger C-D bond can subtly influence intermolecular interactions. This can lead to minor differences in properties like polarity, hydrophobicity, and crystal lattice energies compared to the non-deuterated analogue.[7] The FDA's classification of deuterated compounds as New Chemical Entities (NCEs) is grounded in the recognition that these physical property differences are significant.[6]
Caption: Enantiomers vs. the corresponding racemic mixture.
Core Physicochemical Data & Characterization
This section outlines the key physicochemical properties, their importance, and the experimental workflows for their determination. The data for the parent compound, Rotigotine, is provided as a benchmark for the expected properties of the deuterated racemate.
Summary of Physicochemical Properties
The following table summarizes known data for Rotigotine and provides scientifically grounded expectations for rac-Rotigotine-d7 HCl. These expectations are based on the principles of deuteration and racemization and should be confirmed empirically using the protocols described herein.
| Property | Rotigotine (S-enantiomer) | rac-Rotigotine-d7 Hydrochloride (Expected) | Significance in Drug Development |
| Molecular Formula | C₁₉H₂₅NOS [9] | C₁₉H₁₈D₇NOS·HCl [] | Defines identity, molecular weight, and elemental composition. |
| Molecular Weight | 315.48 g/mol [9] | 358.98 g/mol [] | Crucial for all stoichiometric calculations, formulation, and dosing. |
| Appearance | White to off-white powder [1] | Expected to be a white to off-white solid. | Basic quality control parameter; deviations can indicate impurities or degradation. |
| Solubility | Poorly soluble in water at neutral pH; solubility increases at acidic pH. [1] | Expected to have very similar pH-dependent solubility. Minor deviations possible due to different crystal packing in the racemate. | Governs dissolution rate, bioavailability, and suitability for different formulation types (e.g., oral, parenteral). |
| LogP (Octanol/Water) | ~4.7 - 4.9 [1][11] | Expected to be very similar, potentially slightly higher due to deuterium's lower polarity. | Measures lipophilicity; critical for predicting membrane permeability (e.g., skin, blood-brain barrier) and absorption. |
| pKa | ~10.49 (Predicted, for the tertiary amine) [12] | Expected to be nearly identical, as pKa is governed by electronic effects, not isotopic mass. | Determines the ionization state at different physiological pH values, impacting solubility, absorption, and receptor binding. |
| Crystal Form | Crystalline solid. [1]Polymorphic forms of the hydrochloride salt exist. [13] | Expected to be a crystalline solid. Its polymorphic form may differ from the pure enantiomer's salt. | Polymorphism affects solubility, stability, and manufacturability. Different forms are treated as distinct materials by regulators. |
Solubility Determination
Causality: Solubility is a cornerstone property. For a drug like Rotigotine, which is formulated as a transdermal patch, its solubility in the adhesive matrix is as important as its aqueous solubility. [14]Determining solubility in buffers of varying pH (e.g., pH 1.2, 4.5, 6.8) is essential to predict its behavior in different physiological environments and to guide formulation development for any potential new dosage forms.
Experimental Protocol: Equilibrium Shake-Flask Method
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Preparation: Prepare a series of buffered solutions (e.g., 0.1N HCl for pH ~1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8).
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Addition of Compound: Add an excess amount of rac-Rotigotine-d7 HCl to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.
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Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a period sufficient to reach equilibrium (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended.
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Sample Preparation: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material does not bind the analyte).
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Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
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Calculation: The measured concentration represents the equilibrium solubility at that specific pH and temperature.
Lipophilicity (LogP) Determination
Causality: The partition coefficient (LogP) is a measure of a drug's distribution between a lipid phase (n-octanol) and an aqueous phase. For Rotigotine, a high LogP is consistent with its ability to permeate the stratum corneum, a key requirement for its transdermal delivery system. [1]This parameter is a strong predictor of absorption and tissue distribution.
Experimental Protocol: Shake-Flask Method
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Phase Preparation: Prepare n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4 to represent physiological pH). Pre-saturate the n-octanol with the buffer and vice-versa by mixing and separating them.
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Analyte Addition: Prepare a stock solution of rac-Rotigotine-d7 HCl in the aqueous buffer at a known concentration.
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Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a glass vial.
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Equilibration: Cap the vial and shake vigorously for 1-2 hours to allow for partitioning. Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and organic phases. Quantify the concentration of the analyte in the aqueous phase (C_aq) using HPLC-UV. The concentration in the organic phase (C_org) can be determined by mass balance or direct measurement if a suitable standard is prepared in octanol.
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Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [C_org] / [C_aq] ).
Acid Dissociation Constant (pKa) Determination
Causality: The pKa of the tertiary amine in Rotigotine's structure dictates its degree of ionization. At pH values below its pKa, the molecule will be predominantly protonated (cationic), which generally increases aqueous solubility but may decrease membrane permeability. Knowing the precise pKa is vital for predicting its behavior at physiological pH and for developing salt forms.
Experimental Protocol: Potentiometric Titration
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Solution Preparation: Accurately weigh and dissolve a sample of rac-Rotigotine-d7 HCl in a suitable solvent system (e.g., water or a water/methanol mixture for compounds with low aqueous solubility).
-
Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.
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Titration: Slowly add a standardized titrant (e.g., 0.1N NaOH) in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the first derivative of the titration curve (locating the equivalence point) or by calculating the pH at the half-equivalence point. Specialized software is typically used for precise calculation.
Stability Profile and Forced Degradation
Rotigotine is known to be sensitive to both oxidation and light. [1][15]A forced degradation study is a regulatory requirement and a critical tool in drug development to understand degradation pathways, identify potential impurities, and establish appropriate storage and handling conditions.
Causality: Understanding the stability of an Active Pharmaceutical Ingredient (API) is non-negotiable. For Rotigotine, oxidative degradation can lead to the formation of impurities that may be inactive or, worse, toxic. [16][17]Photodegradation is a key concern for handling and manufacturing. Forced degradation studies deliberately stress the molecule to predict its long-term stability and to develop stability-indicating analytical methods capable of separating the parent drug from its degradants. [15]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
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Stock Preparation: Prepare solutions of rac-Rotigotine-d7 HCl in a suitable solvent (e.g., acetonitrile/water).
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Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1N HCl and heat (e.g., at 60°C). Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Treat the solution with 0.1N NaOH at room temperature or with gentle heat. Sample and neutralize as above.
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Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Sample at various time points.
-
Photostability: Expose both the solid powder and a solution to controlled light exposure that meets ICH Q1B guidelines (UV and visible light). A control sample should be wrapped in foil.
-
Thermal Stress: Expose the solid powder to dry heat (e.g., 80°C).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Evaluation:
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Calculate the percentage degradation of the parent peak.
-
Perform a peak purity analysis using the PDA detector to ensure the parent peak is not co-eluting with any degradants.
-
Use the MS data to propose structures for any new degradation products observed. [15]
-
References
-
Koushika, M., & Anjana, G. V. (2024). Enhancing the Properties of Natural Products and Other Drugs: Deuterium: A Novel Approach. Journal of Natural Remedies. Available at: [Link]
-
Davis Phinney Foundation. (2023). Rotigotine: Parkinson's Symptom Management from a Patch. Davis Phinney Foundation. Available at: [Link] [2]19. Chen, X., et al. (2019). Synthesis and characterization of Rotigotine-loaded nanoparticles. ResearchGate. Available at: [Link]
-
Oertel, W., et al. (2011). Long-term safety and efficacy of rotigotine transdermal patch for moderate-to-severe idiopathic restless legs syndrome: a 5-year open-label extension study. PubMed. Available at: [Link]
-
Takahashi, M., et al. (2020). Real-world safety and effectiveness of rotigotine in patients with Parkinson's disease: analysis of a post-marketing surveillance study in Japan. Taylor & Francis Online. Available at: [Link]
-
Ye, Y., et al. (2019). Fabrication, Optimization, and Evaluation of Rotigotine-Loaded Chitosan Nanoparticles for Nose-To-Brain Delivery. Monash University. Available at: [Link]
-
Wikipedia. (n.d.). Rotigotine. Wikipedia. Available at: [Link]
-
Quora. (2016). Do separate enantiomers have the same physicochemical properties as their racemates?. Quora. Available at: [Link] [18]33. Dennis, C. R., et al. (1987). A comparative study of Ro 03-8799: racemic mixture and enantiomers. PubMed. Available at: [Link]
-
Scaffidi, A., & Thompson, A. (2018). Safety profile of enantiomers vs. racemic mixtures: it's the same?. PubMed. Available at: [Link] [19]35. DrugMapper. (n.d.). ROTIGOTINE. DrugMapper. Available at: [Link]
-
Taylor & Francis. (n.d.). Racemic mixtures – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Deranged Physiology. (2024). Enantiomerism. Deranged Physiology. Available at: [Link] [20]41. SIELC Technologies. (2018). Rotigotine hydrochloride. SIELC Technologies. Available at: [Link]
-
AdisInsight. (n.d.). Rotigotine transdermal - UCB. AdisInsight. Available at: [Link]
-
Verhoeven, S., et al. (2015). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. PubMed. Available at: [Link]
Sources
- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 3. Steady-state plasma concentration profile of transdermal rotigotine: an integrated analysis of three, open-label, randomized, phase I multiple dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NEUPRO® (rotigotine transdermal system) | Dopamine Agonist [neupro.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. isotope.com [isotope.com]
- 7. bioscientia.de [bioscientia.de]
- 9. Compound: ROTIGOTINE (CHEMBL1303) - ChEMBL [ebi.ac.uk]
- 11. Rotigotine, (+)- | C19H25NOS | CID 9904975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ROTIGOTINE | 99755-59-6 [chemicalbook.com]
- 13. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]
- 14. khu.elsevierpure.com [khu.elsevierpure.com]
- 15. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. derangedphysiology.com [derangedphysiology.com]
